molecular formula C20H21NO B6008877 (2,5-dimethylphenyl)[(4-methoxy-1-naphthyl)methyl]amine

(2,5-dimethylphenyl)[(4-methoxy-1-naphthyl)methyl]amine

Cat. No. B6008877
M. Wt: 291.4 g/mol
InChI Key: TWJWIBCULBDYPL-UHFFFAOYSA-N
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Description

(2,5-dimethylphenyl)[(4-methoxy-1-naphthyl)methyl]amine, also known as Dimebolin, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of the antihistamine drug, dimebon, and has been found to exhibit a range of pharmacological activities. In

Mechanism of Action

The exact mechanism of action of (2,5-dimethylphenyl)[(4-methoxy-1-naphthyl)methyl]amine is not fully understood. However, it has been proposed that it may act as a modulator of neurotransmitter systems, including acetylcholine, serotonin, and dopamine. It has also been suggested that (2,5-dimethylphenyl)[(4-methoxy-1-naphthyl)methyl]amine may have an effect on mitochondrial function and can improve energy metabolism in neurons.
Biochemical and Physiological Effects:
(2,5-dimethylphenyl)[(4-methoxy-1-naphthyl)methyl]amine has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. Additionally, (2,5-dimethylphenyl)[(4-methoxy-1-naphthyl)methyl]amine has been found to reduce the levels of inflammatory cytokines and oxidative stress markers in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2,5-dimethylphenyl)[(4-methoxy-1-naphthyl)methyl]amine in lab experiments is that it has been found to be relatively safe and well-tolerated in animal models. Additionally, it has been shown to have a broad range of pharmacological activities, making it a potentially useful compound for studying various neurological disorders. However, one limitation of using (2,5-dimethylphenyl)[(4-methoxy-1-naphthyl)methyl]amine is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on (2,5-dimethylphenyl)[(4-methoxy-1-naphthyl)methyl]amine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to better understand its mechanism of action and to identify potential drug targets. Another area of interest is its potential use as a neuroprotective agent in traumatic brain injury and stroke. Overall, (2,5-dimethylphenyl)[(4-methoxy-1-naphthyl)methyl]amine has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.
Conclusion:
In conclusion, (2,5-dimethylphenyl)[(4-methoxy-1-naphthyl)methyl]amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its synthesis method has been found to be efficient in producing high yields of (2,5-dimethylphenyl)[(4-methoxy-1-naphthyl)methyl]amine. It has been studied extensively for its potential neuroprotective, anti-inflammatory, and anti-oxidant properties. Its mechanism of action is not fully understood, but it has been proposed to act as a modulator of neurotransmitter systems and mitochondrial function. (2,5-dimethylphenyl)[(4-methoxy-1-naphthyl)methyl]amine has been found to have a range of biochemical and physiological effects and has been shown to be relatively safe and well-tolerated in animal models. Future research directions include its potential use in the treatment of neurodegenerative diseases, as a neuroprotective agent in traumatic brain injury and stroke, and further investigation of its mechanism of action.

Synthesis Methods

The synthesis of (2,5-dimethylphenyl)[(4-methoxy-1-naphthyl)methyl]amine involves the reaction of 2,5-dimethylphenylboronic acid with 4-methoxy-1-naphthaldehyde in the presence of palladium catalyst and base. The resulting intermediate is then reduced using sodium borohydride to yield the final product, (2,5-dimethylphenyl)[(4-methoxy-1-naphthyl)methyl]amine. This synthesis method has been reported in several research articles and has been found to be efficient in producing high yields of (2,5-dimethylphenyl)[(4-methoxy-1-naphthyl)methyl]amine.

Scientific Research Applications

(2,5-dimethylphenyl)[(4-methoxy-1-naphthyl)methyl]amine has been studied extensively for its potential therapeutic applications. It has been found to exhibit neuroprotective, anti-inflammatory, and anti-oxidant properties. Several studies have reported that (2,5-dimethylphenyl)[(4-methoxy-1-naphthyl)methyl]amine can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been found to have a protective effect on neurons and can prevent neuronal damage caused by oxidative stress.

properties

IUPAC Name

N-[(4-methoxynaphthalen-1-yl)methyl]-2,5-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-14-8-9-15(2)19(12-14)21-13-16-10-11-20(22-3)18-7-5-4-6-17(16)18/h4-12,21H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJWIBCULBDYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC2=CC=C(C3=CC=CC=C23)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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